molecular formula C10H9NO2 B1298091 5-(Hydroxymethyl)quinolin-8-ol CAS No. 4053-44-5

5-(Hydroxymethyl)quinolin-8-ol

Cat. No. B1298091
CAS RN: 4053-44-5
M. Wt: 175.18 g/mol
InChI Key: ZBNACESDSSHENJ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a versatile scaffold in medicinal chemistry due to its metal chelating properties and biological activities. The hydroxymethyl group at the 5-position introduces additional functionality that can be exploited in synthetic chemistry for the generation of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 8-hydroxyquinoline, such as 5-(Hydroxymethyl)quinolin-8-ol, often involves the functionalization of the quinoline nucleus. For instance, the synthesis of 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones, which are structurally related to 5-(Hydroxymethyl)quinolin-8-ol, has been achieved through a series of reactions including Wittig olefination, Heck-Matsuda arylation, and Fe(0)-mediated reductive cyclization . Similarly, the synthesis of 5-substituted 8-quinolinol derivatives has been reported through the interaction of 5-acetyl-8-quinolinol with diethylmalonate under basic conditions, followed by further reactions to yield various heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives can be confirmed by various spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, a novel derivative of 8-hydroxyquinoline was characterized using these techniques, which provided detailed information about the molecular conformation and the arrangement of substituents around the quinoline nucleus .

Chemical Reactions Analysis

8-Hydroxyquinoline and its derivatives participate in a variety of chemical reactions due to the presence of reactive sites on the molecule. These reactions include cyclocondensation to form thiazolidinones , Knoevenagel condensation followed by Michael addition , and photochemical reactions to generate pyranoquinolinones . The hydroxymethyl group in 5-(Hydroxymethyl)quinolin-8-ol can serve as a versatile handle for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Hydroxymethyl)quinolin-8-ol derivatives are influenced by the substituents on the quinoline ring. These properties include solubility, melting point, and the ability to form intermolecular hydrogen bonds, which can affect the compound's biological activity and its interaction with biological targets. For instance, the crystal structure of a hydroxybenzo[f]quinoxalin-6(5H)-one derivative revealed the presence of intermolecular hydrogen bonds, which could be indicative of similar properties in 5-(Hydroxymethyl)quinolin-8-ol derivatives .

Scientific Research Applications

1. Anti-Corrosion Applications

5-(Hydroxymethyl)quinolin-8-ol and its derivatives have shown significant potential in anti-corrosion applications. For instance, derivatives such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol and 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol have demonstrated effectiveness as cathodic inhibitors for mild steel in acidic mediums. These compounds exhibit high efficiency in protecting metal surfaces from corrosion, with some reaching efficiencies up to 90% (Douche et al., 2020). Additionally, 5-N-((alkylamino)methyl)quinolin-8-ol analogs like ABMQ and HAMQ have been synthesized and shown to act as good corrosion inhibitors for C40E steel in sulfuric acid (El Faydy et al., 2021).

2. Photoluminescence and Fluorescence Applications

8-Hydroxyquinoline derivatives have been explored for their photoluminescence and fluorescence properties. Studies have found that the luminescence wavelength of certain 8-hydroxyquinoline derivatives, such as those synthesized by Ouyang et al., shifts to red compared to 8-hydroxyquinoline. This property makes them potential candidates for use in photoluminescence applications (Ouyang et al., 2007).

3. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 8-hydroxyquinoline derivatives. For example, a study conducted by Sahoo et al. synthesized novel Cu(II), Co(II), and Ni(II) complexes of 8-hydroxyquinolineazo analogues and found that they exhibited significant antimicrobial activity, particularly against a range of bacteria (Sahoo et al., 2017).

properties

IUPAC Name

5-(hydroxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNACESDSSHENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350220
Record name 5-(Hydroxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)quinolin-8-ol

CAS RN

4053-44-5
Record name 5-(Hydroxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml Ehrlenmeyer flask with a magnetic stirrer, 23 grams (0.1 moles) of 5-chloromethyl-8-hydroxyquinoline hydrochloride and 200 ml of H2O were stirred, producing a bright yellow solution. NH4OH (7.0 grams; 0.2 moles) in concentrated form was added slowly. The color of the solution changed to amber. As the pH approached neutral, the color disappeared, and a precipitate formed. The precipitate was filtered, washed with water, and oven dried at 105° C. After drying, 15.2 grams (87% yield) of product was left.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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